molecular formula C19H24N2O2 B5860745 5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol

5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol

Cat. No.: B5860745
M. Wt: 312.4 g/mol
InChI Key: NADHVKOEIFXTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol is an organic compound that belongs to the class of phenols and piperazines This compound is characterized by the presence of a benzylpiperazine moiety attached to a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol typically involves the reductive amination of 2-methoxyphenol with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Benzylpiperazin-1-yl)methyl]-2-methoxyphenol is unique due to its specific combination of a benzylpiperazine moiety and a methoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-19-8-7-17(13-18(19)22)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADHVKOEIFXTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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